molecular formula C20H19BrN2O3S B5113436 N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide

N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide

Katalognummer B5113436
Molekulargewicht: 447.3 g/mol
InChI-Schlüssel: MIVLXYMOOQMVTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been found to exhibit vasodilatory and anti-inflammatory properties. In

Wirkmechanismus

The mechanism of action of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide involves the activation of soluble guanylate cyclase (sGC) in the smooth muscle cells of blood vessels. This results in the production of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and relaxation of the blood vessels. The anti-inflammatory properties of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272 are thought to be due to the inhibition of nuclear factor-kappa B (NF-κB) activation, which plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been found to increase cGMP levels in smooth muscle cells, leading to vasodilation and relaxation of blood vessels. It has also been shown to inhibit the proliferation of smooth muscle cells, which may be beneficial in the treatment of PAH. Additionally, N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272 has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide in lab experiments is its specificity for sGC activation. This allows for the selective activation of the cGMP signaling pathway, without affecting other signaling pathways. However, one limitation of using N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Zukünftige Richtungen

There are several future directions for the research of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide. One potential area of research is the development of new formulations or delivery methods to improve the pharmacokinetic properties of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide.

Synthesemethoden

The synthesis of N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide involves the reaction of 3-bromoaniline with ethyl isocyanate to form N-(3-bromophenyl)urea. This intermediate is then reacted with 2-naphthylsulfonyl chloride in the presence of a base to yield the final product N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide 41-2272.

Wissenschaftliche Forschungsanwendungen

N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary arterial hypertension (PAH). It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory bowel disease (IBD) and other inflammatory conditions.

Eigenschaften

IUPAC Name

N-(3-bromophenyl)-2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c1-2-23(14-20(24)22-18-9-5-8-17(21)13-18)27(25,26)19-11-10-15-6-3-4-7-16(15)12-19/h3-13H,2,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVLXYMOOQMVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-N~2~-ethyl-N~2~-(naphthalen-2-ylsulfonyl)glycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.